Guanylmelamine and its related compounds, such as guanylin and uroguanylin, are part of a family of peptides that play a crucial role in regulating the cyclic guanosine 3'-5' monophosphate (cGMP) signaling pathway. These peptides have been identified as key players in various physiological processes, including the regulation of intestinal and renal functions. The therapeutic potential of these peptides extends to a range of diseases, from gastrointestinal disorders to cardiovascular and pulmonary diseases1 3 5.
Guanylin and uroguanylin peptides activate the receptor-guanylate cyclase (R-GC) located on the apical membrane of epithelial cells. This activation leads to an increase in intracellular cGMP, which in turn triggers the secretion of chloride and bicarbonate, affecting fluid and electrolyte balance. The peptides were originally isolated from rat jejunum and opossum urine and are now recognized as endogenous hormones that regulate R-GC signaling proteins in target cells. Their physiological roles include maintaining the balance of epithelial cells in the intestinal lining and modulating sodium balance in the kidneys1.
In the cardiovascular system, soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. NO binds to a prosthetic heme group on sGC, catalyzing the synthesis of cGMP, which leads to vasorelaxation and inhibits smooth muscle proliferation, leukocyte recruitment, and platelet aggregation. Impaired NO and cGMP signaling are implicated in various cardiovascular diseases, and targeting this pathway has therapeutic potential3.
Guanylin peptides have shown promise as therapeutic agents for conditions such as secretory diarrhea caused by enteric bacteria, irritable bowel syndrome (IBS) with constipation, and colon cancer. Uroguanylin, in particular, has demonstrated anti-tumor actions in animal models of human colon cancer. Additionally, ST peptides, related to guanylin peptides, can be used as diagnostic agents to detect secondary colon cancers through imaging techniques like SPECT1.
Inhibitors of sGC, such as ODQ, have been studied for their role in vasodilation and the development of tolerance to vasodilators in bovine coronary arteries. These studies contribute to understanding the mechanisms underlying cardiovascular diseases and the potential for sGC as a therapeutic target. The development of sGC agonists, such as riociguat and vericiguat, has been a significant advancement in treating chronic thromboembolic pulmonary hypertension (CTEPH) and heart failure2 3 5.
Guanyl diamines, which inhibit deoxyhypusine synthase, have been studied for their antiproliferative effects on Chinese hamster ovary (CHO) cells. These compounds, such as N1-guanyl-1,7-diaminoheptane, have shown potential in inhibiting cell growth, suggesting a role in cancer therapy. The uptake of these inhibitors by the polyamine transport system and their intracellular action through the inhibition of hypusine synthesis highlight their therapeutic potential4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7